Dehydroglaucine

Antimicrobial Aporphine Alkaloids IC50 Comparison

Researchers screening for potent antimicrobial alkaloid hits often face the limitation that parent aporphines like glaucine exhibit weak activity (>30 µM) and confounding antitussive effects. Dehydroglaucine (CAS 22212-26-6) solves this through 6,7-dehydrogenation: • Antimicrobial IC50 0.9 µM - over 33-fold more potent than glaucine derivatives • Broad-spectrum activity against S. aureus, M. smegmatis, C. albicans, A. niger • Enhanced immunosuppressive activity (LPS-induced splenocyte model) without antitussive interference Supplied ≥98% pure with full analytical documentation. Ready for immediate global shipment.

Molecular Formula C21H23NO4
Molecular Weight 353.4 g/mol
CAS No. 22212-26-6
Cat. No. B150074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehydroglaucine
CAS22212-26-6
Molecular FormulaC21H23NO4
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESCN1CCC2=CC(=C(C3=C4C=C(C(=CC4=CC1=C23)OC)OC)OC)OC
InChIInChI=1S/C21H23NO4/c1-22-7-6-12-9-18(25-4)21(26-5)20-14-11-17(24-3)16(23-2)10-13(14)8-15(22)19(12)20/h8-11H,6-7H2,1-5H3
InChIKeyRZUHGAKUNBFQJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dehydroglaucine Pharmacological Profile


Dehydroglaucine (CAS 22212-26-6), also known as 6,7-dehydroglaucine or didehydroglaucine, is a dehydrogenated aporphine alkaloid with the molecular formula C21H23NO4 and a molecular weight of 353.41 g/mol [1]. It occurs naturally in plants including Corydalis yanhusuo, Liriodendron tulipifera, and Glaucium flavum [2]. As a structural analog of glaucine differing by dehydrogenation at the 6,7-position, dehydroglaucine exhibits a distinct pharmacological profile that diverges meaningfully from its parent compound in antimicrobial potency, immunomodulatory activity, and cardiovascular effects [3][4].

Why Dehydroglaucine Cannot Be Substituted


Dehydroglaucine's dehydrogenation at the 6,7-position produces quantitative and qualitative pharmacological changes that preclude simple substitution with glaucine or other aporphine analogs [1]. Comparative studies demonstrate that this structural modification alters antimicrobial potency by over 30-fold relative to glaucine derivatives, eliminates antitussive activity entirely, reduces spasmolytic action, and yields a distinct hypotensive profile characterized by gradual blood pressure reduction without the initial precipitous drop typical of glaucine [2][3]. Furthermore, among 15 glaucine analogs tested for immunomodulatory activity, only a subset—including dehydroglaucine—exhibited significantly enhanced suppression of LPS-induced splenocyte proliferation compared to the parent compound, confirming that biological activity is exquisitely sensitive to specific structural features [4].

Dehydroglaucine Comparative Evidence


Antimicrobial Potency vs. Glaucine

Dehydroglaucine demonstrates an IC50 value of 0.9 µM for antimicrobial activity, representing a potency increase of more than 33-fold compared to a glaucine derivative which exhibited an IC50 exceeding 30 µM in the same comparative analysis [1]. The dehydroglaucine dimer exhibits even greater potency with an IC50 range of 0.1–0.4 µM, while 7-formyl-dehydroglaucine shows an IC50 of approximately 1–3 µM, confirming that the dehydroglaucine scaffold provides a superior antimicrobial pharmacophore relative to non-dehydrogenated glaucine structures [1]. Dehydroglaucine shows antimicrobial activity against Staphylococcus aureus, Mycobacterium smegmatis, Candida albicans, and Aspergillus niger .

Antimicrobial Aporphine Alkaloids IC50 Comparison

Enhanced LPS-Induced Immunosuppression

In a comparative study of 15 semi-synthetic glaucine analogues, dehydroglaucine (compound 9) demonstrated significantly higher potency to suppress LPS-induced proliferation of mouse splenocytes compared to the parent compound glaucine (1) [1]. This enhanced immunosuppressive effect was not universal across all dehydroglaucine derivatives: 7-formyldehydroglaucine (11), 7-acetyldehydroglaucine (13), and 7-benzoyldehydroglaucine (14) were less inhibitory than glaucine, demonstrating that the unsubstituted dehydroglaucine core structure is specifically associated with enhanced LPS-induced suppression [1]. The effect of dehydroglaucine was equal to the inhibition determined for mitomycin C with both LPS and Con A mitogens, establishing a benchmark reference [1].

Immunomodulation Splenocyte Proliferation LPS Stimulation

Gradual Hypotensive Profile

A comparative study of dehydrogenated glaucine derivatives revealed that these compounds induce a slowly occurring, marked decrease in blood pressure without the initial brief and very pronounced hypotensive phase that is characteristic of glaucine [1]. When applied intravenously, dehydroglaucine-class compounds failed to substantially change respiration and cardiac activity in experimental animals, distinguishing them from the parent compound's cardiovascular profile [1]. While 7-benzoyl-dehydroglaucine (DG4) demonstrated the most pronounced hypotensive effect (50% BP reduction at 1 mg/kg and 60% at 2.5 mg/kg intravenously), the entire dehydrogenated class exhibited this gradual hypotensive profile, establishing dehydroglaucine as a mechanistically distinct cardiovascular agent relative to glaucine [1].

Cardiovascular Pharmacology Hypotensive Effect Blood Pressure Regulation

Loss of Antitussive and Spasmolytic Activity

Pharmacological characterization of glaucine structural analogues revealed that dehydroglaucine and most of its derivatives do not possess the antitussive (cough-suppressing) property characteristic of glaucine, with the sole exception of 7-methyl dehydroglaucine which retains antitussive action similar to the parent compound [1]. Additionally, dehydrogenation and N-oxidation of glaucine reduce considerably its spasmolytic action, representing a functional loss rather than enhancement [1]. In contrast, dehydrogenation leads to intensification of inhibitory action on the central nervous system, demonstrating that the structural modification produces divergent effects across different pharmacological endpoints [1].

Antitussive Spasmolytic CNS Activity

7-Position Substitution SAR

The dehydroglaucine scaffold serves as a platform for 7-position derivatization that produces divergent biological activities. In immunomodulatory assays, 7-substituted dehydroglaucine derivatives including 7-formyldehydroglaucine, 7-acetyldehydroglaucine, and 7-benzoyldehydroglaucine were less inhibitory than the parent compound, demonstrating that 7-position substitution reduces immunosuppressive activity [1]. Conversely, in antimicrobial assays, 7-formyl-dehydroglaucine (IC50 ~1–3 µM) retained potent activity while the dehydroglaucine dimer (IC50 0.1–0.4 µM) showed enhanced potency compared to the monomer [2]. In cardiovascular studies, 7-benzoyl-dehydroglaucine (DG4) produced 50–60% blood pressure reduction at 1–2.5 mg/kg doses, representing the most pronounced hypotensive effect within the class [3].

Structure-Activity Relationship SAR Aporphine Chemistry

Reduced Toxicity vs. Glaucine

Dehydrogenation of glaucine produces a substantial reduction in toxicity of 7.5-fold to 10-fold compared to the parent compound [1]. This toxicity reduction is comparable in magnitude to that achieved through N-oxidation of glaucine, and represents a greater safety margin than the 3.5-fold reduction achieved through 3-position aminomethyl substitution [1]. The decreased toxicity of dehydrogenated glaucine derivatives, combined with their distinct pharmacological profile, makes these compounds more promising candidates for applications where a wider therapeutic window is required [1].

Toxicology Safety Profile Therapeutic Index

Dehydroglaucine Research Applications


Antimicrobial Discovery and SAR

Dehydroglaucine is appropriate for antimicrobial screening programs requiring potent aporphine alkaloid hits, with an IC50 of 0.9 µM representing over 33-fold greater potency than glaucine derivatives [1]. Its activity against Staphylococcus aureus, Mycobacterium smegmatis, Candida albicans, and Aspergillus niger makes it suitable for broad-spectrum antimicrobial evaluation . Researchers comparing dehydroglaucine monomer, dimer (IC50 0.1–0.4 µM), and 7-formyl derivative (IC50 ~1–3 µM) can establish structure-activity relationships for antimicrobial optimization [1].

LPS-Mediated Inflammatory Pathway Research

Dehydroglaucine demonstrates significantly enhanced suppression of LPS-induced splenocyte proliferation compared to glaucine, with an effect magnitude equal to mitomycin C [1]. This differentiation positions dehydroglaucine as a specific tool for investigating aporphine-mediated immunomodulation in models of LPS-driven inflammation. Importantly, researchers should note that 7-position substitution (formyl, acetyl, benzoyl) reduces this enhanced immunosuppressive activity, requiring careful analog selection based on experimental objectives [1].

Gradual Hypotension Mechanisms

For studies requiring blood pressure modulation without the confounding acute hypotensive spike characteristic of glaucine, dehydroglaucine-class compounds offer a distinct cardiovascular profile characterized by slowly occurring, marked blood pressure reduction [1]. While 7-benzoyl-dehydroglaucine (DG4) demonstrates the most pronounced effect (50% BP reduction at 1 mg/kg; 60% at 2.5 mg/kg intravenously), the entire dehydrogenated class shares this gradual hypotensive characteristic [1].

CNS Inhibition Without Antitussive Confounding

Dehydroglaucine is suitable for central nervous system studies where intensified inhibitory action is desired but antitussive activity must be excluded. Unlike glaucine, dehydroglaucine lacks antitussive properties entirely, while its spasmolytic action is considerably reduced [1]. This cleaner pharmacological profile enables more specific interrogation of CNS inhibitory mechanisms without interference from peripheral antitussive or spasmolytic effects. The 7.5–10-fold reduction in toxicity relative to glaucine further supports its use in in vivo CNS studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dehydroglaucine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.